molecular formula C12H16N6O5 B13901420 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- CAS No. 22242-89-3

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-

Cat. No.: B13901420
CAS No.: 22242-89-3
M. Wt: 324.29 g/mol
InChI Key: UJSNJRHHJZOXPZ-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the pyrrolopyrimidine family, which is recognized for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with a pyrimidine derivative, which undergoes a series of reactions including amination, ribosylation, and carboxamidoxime formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolopyrimidines .

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may act as an inhibitor of kinases, which are enzymes that play a key role in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-pentofuranosyl-
  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-2-methyl-7-beta-D-ribofuranosyl-

Uniqueness

What sets 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted therapeutic applications and advanced chemical synthesis .

Properties

CAS No.

22242-89-3

Molecular Formula

C12H16N6O5

Molecular Weight

324.29 g/mol

IUPAC Name

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide

InChI

InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)

InChI Key

UJSNJRHHJZOXPZ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)/C(=N/O)/N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N

Origin of Product

United States

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